1H-Pyrazole-4-carbothioic acid, 1,5-dimethyl-, phenethylamide
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Overview
Description
1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction proceeds under mild conditions and can be catalyzed by various agents such as silver or copper . The reaction conditions often include solvents like N,N-dimethylacetamide and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial effects . In cancer cells, it might interfere with cell cycle regulation, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial activities.
1-Phenyl-3-methyl-1H-pyrazole-5-ol: Used in medicinal chemistry for its anti-inflammatory properties.
1,3,5-Substituted Pyrazoles: Widely studied for their diverse biological activities.
Uniqueness
1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE stands out due to its unique combination of a pyrazole ring with a phenethyl group and a carbothioamide moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3S |
---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-phenylethyl)pyrazole-4-carbothioamide |
InChI |
InChI=1S/C14H17N3S/c1-11-13(10-16-17(11)2)14(18)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
InChI Key |
FRCUGVXQOLYSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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